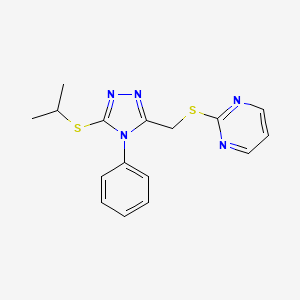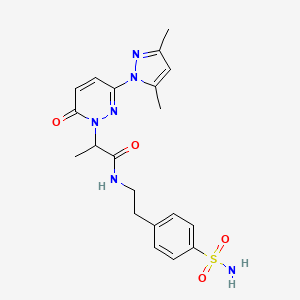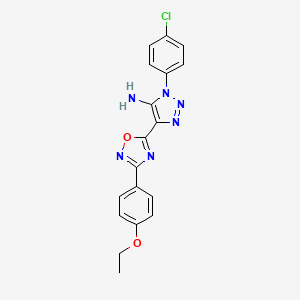
2-(((5-(isopropylthio)-4-phényl-4H-1,2,4-triazol-3-yl)méthyl)thio)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The pyrimidine ring can be introduced through nucleophilic substitution reactions involving halogenated pyrimidine derivatives.
- Reaction conditions: These reactions often require the use of strong bases and elevated temperatures.
Functionalization with Sulfur-Containing Groups:
- The final step involves the introduction of sulfur-containing groups through nucleophilic substitution or addition reactions.
- Reaction conditions: These reactions may require the use of thiols or thiolating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Types of Reactions:
-
Oxidation:
- The sulfur atoms in the compound can undergo oxidation reactions to form sulfoxides or sulfones.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
- Major products: Sulfoxides, sulfones.
-
Reduction:
- The triazole and pyrimidine rings can undergo reduction reactions under specific conditions.
- Common reagents: Sodium borohydride, lithium aluminum hydride.
- Major products: Reduced triazole and pyrimidine derivatives.
-
Substitution:
- The compound can undergo nucleophilic substitution reactions at the sulfur atoms or the aromatic rings.
- Common reagents: Halogenated compounds, nucleophiles such as amines or thiols.
- Major products: Substituted derivatives with various functional groups.
Chemistry:
- The compound can be used as a building block for the synthesis of more complex molecules.
- It can serve as a ligand in coordination chemistry due to the presence of nitrogen and sulfur atoms.
Biology:
- Potential applications in drug discovery as a scaffold for designing new pharmaceuticals.
- May exhibit antimicrobial, antifungal, or anticancer properties due to its unique structure.
Medicine:
- Research into its potential as a therapeutic agent for various diseases.
- Investigation of its pharmacokinetic and pharmacodynamic properties.
Industry:
- Use in the development of new materials with specific properties such as conductivity or catalytic activity.
- Potential applications in agrochemicals as a pesticide or herbicide.
Applications De Recherche Scientifique
Couplage de Suzuki–Miyaura : Applications
La réaction de couplage de Suzuki–Miyaura (SM) est une réaction puissante de formation de liaison carbone-carbone catalysée par un métal de transition. Elle a trouvé une large application en raison de ses conditions de réaction douces et de sa compatibilité avec divers groupes fonctionnels . Une classe de réactifs organoborés qui joue un rôle crucial dans le couplage SM est celle des composés à base de bore. Parmi ceux-ci, le composé en question, “2-(((5-(isopropylthio)-4-phényl-4H-1,2,4-triazol-3-yl)méthyl)thio)pyrimidine”, peut être utilisé comme réactif organoboré pour les réactions de couplage SM.
Mécanisme du couplage de Suzuki–Miyaura : La réaction de couplage SM implique deux étapes clés : l’addition oxydante et la transmétallation. Les catalyseurs au palladium facilitent la formation d’une nouvelle liaison Pd–C par addition oxydante, où des groupes organiques électrophile participent. En revanche, la transmétallation se produit avec des groupes organiques nucléophiles, qui sont transférés du bore au palladium. Les réactifs de bore servent de source à ces groupes nucléophiles .
Hétérocycle soufré novateur
Outre son rôle dans le couplage SM, “this compound” a été étudié comme un nouvel hétérocycle soufré bicyclique chiral fusionné. Ce composé possède des motifs γ-lactone et 1,4-dithiepine, résultant de réactions de trans-thiylation. Sa structure unique peut trouver des applications en science des matériaux, en catalyse ou en chimie bioorganique .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine typically involves multi-step reactions starting from readily available precursors
-
Formation of Triazole Ring:
- The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne.
- Reaction conditions: Typically, this reaction is carried out in the presence of a copper(I) catalyst under mild conditions.
Mécanisme D'action
The mechanism of action of 2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the triazole and pyrimidine rings suggests that it may interact with nucleic acids or proteins, potentially inhibiting their function or altering their activity. Further research is needed to elucidate the exact molecular pathways involved.
Comparaison Avec Des Composés Similaires
- 2-thioxopyrimidine derivatives
- 4-phenyl-1,2,4-triazole derivatives
- Pyrimidine-thioether compounds
Comparison:
- The unique combination of the triazole and pyrimidine rings in 2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine sets it apart from other similar compounds.
- The presence of sulfur atoms in both the triazole and pyrimidine rings may confer unique chemical reactivity and biological activity.
- Compared to other pyrimidine or triazole derivatives, this compound may exhibit enhanced stability or solubility due to its specific structural features.
Propriétés
IUPAC Name |
2-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5S2/c1-12(2)23-16-20-19-14(11-22-15-17-9-6-10-18-15)21(16)13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHHWOKQKYMUNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1C2=CC=CC=C2)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-yl}acetamide](/img/structure/B2575512.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2575513.png)
![ethyl 3-carbamoyl-2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2575514.png)
![5-(2-methylprop-2-en-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2575515.png)




![6-({[4-(Pyrrolidin-1-ylsulfonyl)phenyl]sulfonyl}amino)hexanoic acid](/img/structure/B2575525.png)



![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-1,4-dihydroquinolin-4-one](/img/structure/B2575532.png)
![2-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2575534.png)
